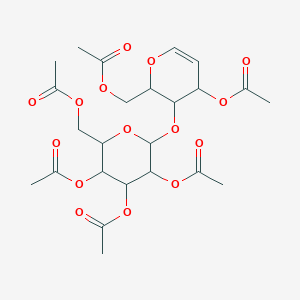
Nonanoate de 9-hydroxyméthyle
Vue d'ensemble
Description
Methyl 9-hydroxynonanoate, also known as 9-HN, is a hydroxylated fatty acid found in many plant-based oils and fats. It is a non-esterified fatty acid (NEFA) and a natural component of the human diet. It is a monounsaturated fatty acid (MUFA) with a nine-carbon chain. It is also known as 9-hydroxyoctanoic acid or 9-hydroxy-nonanoic acid. 9-HN is a minor component of many vegetable oils and animal fats, but is present in higher concentrations in some plant-based oils, such as coconut oil and palm oil. 9-HN has been found to have a variety of biological and physiological effects, and is being studied for potential applications in the food and pharmaceutical industries.
Applications De Recherche Scientifique
Précurseur de polymère
“Nonanoate de 9-hydroxyméthyle” est utilisé comme précurseur de polymère . Les esters méthyliques d'acides gras provenant de l'huile de colza peuvent être convertis en monomères pour les industries polymères (85 % de this compound) par une étape de clivage oxydoréductrice en milieu sans solvant à température ambiante, suivie d'une étape de réduction . Tous les sous-produits sont précieux et les réactions sont effectuées dans des conditions douces .
Route durable
Il existe une route durable vers le “this compound”. L'épuisement de la réserve de carbone fossile et le problème du réchauffement climatique conduisent à l'utilisation de la biomasse comme matière première . La biomasse et plus particulièrement les huiles végétales avec leur structure à longue chaîne et aliphatique peuvent être converties en polymères .
Flexibilité et ténacité
Les dérivés d'acides gras contribuent à la flexibilité, à la ténacité, à la stabilité à la lumière, à la biodégradabilité et à la faible toxicité de nombreux plastiques . Par exemple, l'huile de soja est utilisée dans la fabrication de polyols bio-sourcés pour des applications en polyuréthane .
Résines époxy bio-sourcées
De nombreuses autres huiles végétales sont utilisées, telles que l'huile de ricin, pour produire des résines époxy bio-sourcées . L'huile de tournesol fournit des dérivés d'huile de tournesol riche en acide oléique et des nanocomposites bio-sourcés à partir d'huile de lin époxydée .
Plastifiants et plastiques polyamides
Ces produits et autres dérivés d'huiles végétales polyinsaturées ont de nombreuses utilisations potentielles (par exemple, plastifiants, plastiques polyamides, traitement de la laine et nouveaux revêtements)
Mécanisme D'action
Target of Action
Methyl 9-hydroxynonanoate is primarily used as a monomer for polymer industries . It is formed by the esterification of long-chain straight-chain fatty acids, 9-hydroxynonanoic acid, and methanol . The primary targets of this compound are the unsaturated fatty acids present in vegetable oils . These fatty acids contain two functional groups (a carbonyl and several unsaturated bonds) where chemical reactions can be performed .
Mode of Action
The compound interacts with its targets through a process known as oxidative cleavage . This process involves the breaking of a molecule into two or more smaller molecules in the presence of an oxidizing agent . In the case of Methyl 9-hydroxynonanoate, the oxidative cleavage occurs in a solvent-free medium at room temperature, followed by a reduction step .
Biochemical Pathways
The oxidative cleavage of fatty acid methyl esters from vegetable oils leads to the production of the corresponding aldehyde . After hydrogenation of reductive amination, this aldehyde can be transformed to a monomer for polymer industries . This process contributes to the flexibility, toughness, light stability, biodegradability, and low toxicity of many plastics .
Pharmacokinetics
It is known that the compound is produced synthetically for various applications . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would be an interesting area for future research.
Result of Action
The result of the action of Methyl 9-hydroxynonanoate is the production of monomers for polymer industries . These monomers contribute to the creation of a variety of products, including plasticizers, polyamide plastics, wool treatment, and new coatings .
Action Environment
The action of Methyl 9-hydroxynonanoate is influenced by environmental factors such as temperature and the presence of an oxidizing agent . The oxidative cleavage step occurs in a solvent-free medium at room temperature . The nature of the solvent used plays an important role during ozonolysis .
Analyse Biochimique
Biochemical Properties
It is known that this compound can be converted to monomers for polymer industries by an oxydoreductive cleavage step . This suggests that Methyl 9-hydroxynonanoate may interact with various enzymes and proteins involved in this process.
Cellular Effects
Given its role in the production of monomers for polymer industries, it may influence cellular processes related to polymer synthesis and degradation .
Molecular Mechanism
It is known to undergo an oxydoreductive cleavage step to be converted into monomers for polymer industries . This suggests that it may interact with enzymes and other biomolecules at the molecular level, potentially influencing their activity.
Temporal Effects in Laboratory Settings
It is known to be stable under normal conditions .
Metabolic Pathways
Methyl 9-hydroxynonanoate is involved in the production of monomers for polymer industries through an oxydoreductive cleavage step . This suggests that it may interact with enzymes and cofactors involved in this process, potentially influencing metabolic flux or metabolite levels.
Subcellular Localization
Given its role in the production of monomers for polymer industries, it may be localized to areas of the cell involved in this process .
Propriétés
IUPAC Name |
methyl 9-hydroxynonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZOOQYPYGPBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303599 | |
| Record name | Methyl 9-hydroxynonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34957-73-8 | |
| Record name | 34957-73-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 9-hydroxynonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 9-hydroxynonanoate in polymer production?
A1: Methyl 9-hydroxynonanoate is a valuable monomer for polymer industries. It can be derived from a renewable resource, rapeseed oil, through an environmentally friendly process. [] Specifically, fatty acid methyl esters extracted from rapeseed oil can be converted to Methyl 9-hydroxynonanoate through an oxidative cleavage step followed by reduction. [] This process boasts high yield, with Methyl 9-hydroxynonanoate constituting approximately 85% of the final product. [] Furthermore, the process is carried out under mild conditions at room temperature in a solvent-free medium, minimizing environmental impact. [] This sustainable production method makes Methyl 9-hydroxynonanoate an attractive alternative to traditional, less eco-friendly polymer precursors.
Q2: Besides Methyl 9-hydroxynonanoate, what other valuable products are generated during its synthesis from rapeseed oil?
A2: While the research article focuses primarily on Methyl 9-hydroxynonanoate production, it highlights that all byproducts generated during the oxidative cleavage of fatty acid methyl esters are valuable. [] Although the specific byproducts are not explicitly named, their potential applications likely lie within the chemical industry. This emphasizes the economic and environmental advantages of utilizing rapeseed oil as a starting material, as it leads to a process with minimal waste and multiple valuable outputs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

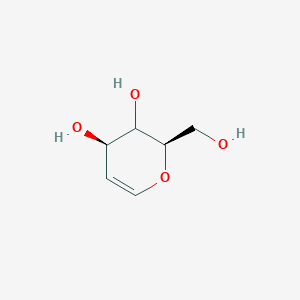
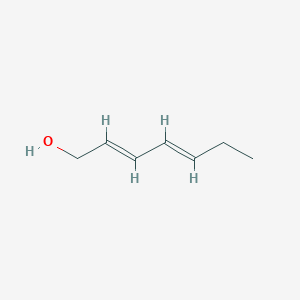
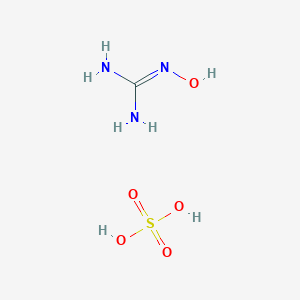

![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)
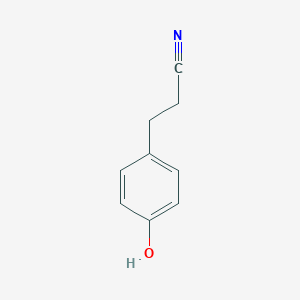
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13599.png)
![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)

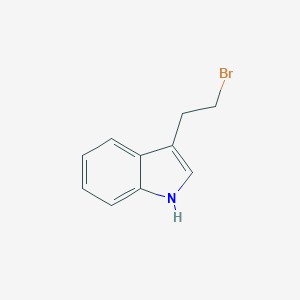
![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B13609.png)


